3-(2-Cyclohexylideneacetyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
QRKPBTRHMBGPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(=O)N2CCOC2=O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The compound 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is being explored for its potential use in developing new antibiotics. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinone derivatives like linezolid and tedizolid, which have been effective against drug-resistant infections .
Cancer Research
Recent studies have indicated that oxazolidinone derivatives can serve as inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a target in various cancers such as glioma and cholangiocarcinoma. Compounds structurally related to oxazolidinones have shown efficacy in preclinical models by inhibiting 2-hydroxyglutarate (2-HG) production, a metabolite associated with IDH1 mutations . This highlights the potential of this compound in cancer therapeutics.
Organic Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to act as a chiral auxiliary in stereoselective transformations. The ability to facilitate asymmetric synthesis makes it an important tool in organic chemistry, aiding in the production of various biologically active compounds .
Chiral Auxiliary Applications
Due to its chiral nature, this compound is utilized in synthesizing other chiral compounds through asymmetric synthesis pathways. This property is particularly useful in the pharmaceutical industry for developing drugs with specific stereochemistry, which can significantly influence their biological activity .
Biological Interactions
Enzyme Studies
The compound's structure makes it an interesting candidate for studying enzyme interactions and protein-ligand binding. Its potential as a lead compound for further modifications can lead to enhanced binding affinity and specificity towards target enzymes. This application is crucial in drug design and development processes where understanding molecular interactions is key.
Industrial Applications
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its role in developing advanced materials. Its chemical properties may contribute to innovations in various industrial applications, including coatings and polymers.
Summary Table of Applications
| Field | Application |
|---|---|
| Medicinal Chemistry | Antibacterial agents; cancer therapeutics targeting IDH1 mutations |
| Organic Synthesis | Chiral auxiliaries; synthetic intermediates for complex molecules |
| Biological Research | Studies on enzyme interactions; protein-ligand binding |
| Industrial Uses | Development of advanced materials; innovations in coatings and polymers |
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.
Comparison with Similar Compounds
Key Observations :
- The cyclohexylidene group in the target compound provides conformational rigidity, contrasting with the planar acetyl group in simpler analogs .
- Aromatic substituents (e.g., nitrophenyl, tosyl) increase electrophilicity and influence π-π interactions, critical for catalytic applications .
- Fluorinated derivatives exhibit unique solubility properties, enabling applications in fluorous chemistry .
Key Insights :
- The target compound’s synthesis often requires enantioselective methods (e.g., 84% ee achieved via organocatalysis) , whereas simpler analogs like 3-acetyloxazolidin-2-one are synthesized via straightforward acetylation .
- Visible-light photocatalysis enables efficient sulfonylation of ynamides, yielding tosyl derivatives in up to 83% yield .
Physicochemical and Electronic Properties
Table 3: Spectroscopic and Computational Data
Biological Activity
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and cytotoxic effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This oxazolidinone derivative is characterized by a cyclohexylideneacetyl group, which contributes to its lipophilicity and potential interaction with biological membranes.
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication. A literature review highlighted that compounds within this class can disrupt biofilm formation, an essential factor in the pathogenicity of various bacteria .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using L929 mouse fibroblast cells demonstrated varied cytotoxic effects depending on the concentration and exposure time. Notably, specific concentrations led to increased cell viability, indicating a potential for selective toxicity against cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Results for this compound
| Concentration (µM) | Cell Viability (%) after 24 h | Cell Viability (%) after 48 h |
|---|---|---|
| 200 | 75 | 83 |
| 100 | 84 | 90 |
| 50 | 81 | 74 |
| 25 | 84 | 79 |
| Control | 100 | 100 |
The biological activity of oxazolidinones like this compound may be attributed to their ability to interact with ribosomal RNA, thereby inhibiting protein synthesis. Additionally, their structural features allow for enhanced lipophilicity, facilitating cellular uptake and subsequent biological effects .
Case Studies
Case studies focusing on the clinical applications of oxazolidinones have reported promising results in treating infections resistant to conventional antibiotics. For instance, a case study involving a patient with a multidrug-resistant infection demonstrated significant improvement following treatment with an oxazolidinone derivative, highlighting the potential therapeutic role of compounds like this compound in clinical settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
